3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine
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Overview
Description
3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thienylsulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through a cyclization reaction of a hydrazide with an appropriate carboxylic acid derivative. The thienylsulfonyl group can be introduced via a sulfonylation reaction, and the piperidine ring can be incorporated through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of catalytic processes, green chemistry principles, and continuous flow techniques to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the thienylsulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its therapeutic potential in treating various diseases.
Industry: The compound may find use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The oxadiazole ring and thienylsulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound shares some structural similarities but lacks the oxadiazole and thienylsulfonyl groups.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound features a triazole ring instead of an oxadiazole ring.
Uniqueness
3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-3-27-16-9-8-14(12-17(16)26-2)19-21-20(28-22-19)15-6-4-10-23(13-15)30(24,25)18-7-5-11-29-18/h5,7-9,11-12,15H,3-4,6,10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBRIEACJDIEAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=CS4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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